molecular formula C14H17NO3S B2796802 (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1448140-49-5

(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2796802
CAS RN: 1448140-49-5
M. Wt: 279.35
InChI Key: DJAVRQQSYGEUSW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one, also known as MSV, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. MSV is a member of the chalcone family of compounds and has been found to possess a range of biological activities.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • (Králová, Maloň, Pospíšil, & Soural, 2019) explored the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides from serine and threonine, resulting in pyrrolidin-3-ones, suggesting potential in chemical synthesis processes.
  • (Lynch et al., 2003) discussed modifications of the 4-(3-phenylprop-1-yl)piperidine moiety in trisubstituted pyrrolidine CCR5 antagonists, indicating the versatility of such compounds in receptor antagonist design.
  • (Hublikar et al., 2019) synthesized novel pyrrole-3-carboxylate derivatives, demonstrating the compound's role in antimicrobial agent development.
  • (Yagyu et al., 1998) utilized pyrrolidin-1-yl-cyclopropenethiones in a one-pot reaction, highlighting the compound's utility in efficient synthesis methods.

Biological Activity and Therapeutic Potential

  • (Redda et al., 2011) synthesized compounds including pyrrolidin-1-yl moieties for evaluating their anticancer properties, signifying potential in cancer treatment research.
  • (Żmigrodzka et al., 2022) investigated the synthesis of pyrrolidines in [3+2] cycloaddition reactions, showing the compound's relevance in the development of biological agents.
  • (Ashok et al., 2014) synthesized pyrrolidin-1-yl)quinolin-3-yl prop-2-en-1-ones, revealing its antimicrobial activity and potential pharmaceutical applications.
  • (Veale et al., 2019) explored the antitrypanosomal properties of similar compounds, expanding the scope of its therapeutic applications.

Material and Chemical Properties

  • (Ertl et al., 2015) studied iridium(III) complexes with sulfonyl-substituted ligands, including pyrrolidinyl variants, for their photoluminescent properties, suggesting potential in material science applications.

properties

IUPAC Name

(E)-1-(3-methylsulfonylpyrrolidin-1-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-19(17,18)13-9-10-15(11-13)14(16)8-7-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAVRQQSYGEUSW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

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